molecular formula C15H13N3 B8493337 1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

Cat. No.: B8493337
M. Wt: 235.28 g/mol
InChI Key: NSJCXUONRHOYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole is a pyridinylimidazole derivative characterized by a methyl group at position 1, a phenyl group at position 4, and a 4-pyridyl moiety at position 5 of the imidazole ring. The 4-pyridyl group is a critical pharmacophore, facilitating hydrogen bonding and steric interactions in enzyme binding pockets .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3-methyl-5-phenylimidazol-4-yl)pyridine

InChI

InChI=1S/C15H13N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-11H,1H3

InChI Key

NSJCXUONRHOYTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of 1-methyl-4-phenyl-5-[4-pyridyl]imidazole and related compounds:

Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Key Biological Activity/Notes
This compound Methyl Phenyl 4-Pyridyl Likely kinase inhibition (inferred from structural analogs); steric and electronic properties may balance binding affinity
SB203580 H 4-Fluorophenyl 4-Pyridyl Potent p38 MAPK inhibitor (IC₅₀ ~0.3–0.5 µM); selective for α/β isoforms
SB202190 H 4-Hydroxyphenyl 4-Pyridyl Similar p38 MAPK inhibition profile to SB203580; hydroxyl group enhances solubility
INH (Isoniazid derivative) - Variable 4-Pyridyl Antitubercular activity; 4-pyridyl optimizes steric/electrostatic interactions with M. tuberculosis InhA
Compound 5 (INH analog) - Phenyl Phenyl (C4) Lower activity than INH due to absence of pyridyl nitrogen, disrupting hydrogen bonding

Steric and Electrostatic Considerations

  • Steric Effects: The phenyl group at position 4 in the target compound may introduce moderate steric bulk compared to the 4-fluorophenyl group in SB203580. However, molecular docking studies suggest that substituents larger than 4-pyridyl (e.g., bicyclic rings or piperidine) clash with residues like Trp222 in M. tuberculosis InhA, reducing activity . In contrast, SB203580’s 4-methylsulfinylphenyl group at position 2 optimizes interactions with the ATP-binding pocket of p38 MAPK, while avoiding clashes due to its planar structure .
  • Electrostatic Effects :

    • The 4-pyridyl nitrogen (N4) in the target compound is critical for hydrogen bonding, analogous to INH’s interaction with Thr196 in InhA . Replacing this nitrogen with carbon (as in compound 5) eliminates key electrostatic interactions, reducing activity .
    • Electronegative substituents (e.g., Cl, Br) on the phenyl ring at position 4 (as in compounds 11, 14, 20, 22) disrupt hydrogen bonding with Thr196 due to steric clashes, despite favorable electrostatic properties .

Selectivity and Binding Pocket Interactions

  • p38 MAPK Inhibitors :

    • SB203580 and SB202190 exhibit isoform selectivity (α/β over γ/δ) due to their 4-fluorophenyl and 4-hydroxyphenyl groups, which fit into a hydrophobic pocket adjacent to the ATP-binding site . The target compound’s phenyl group at position 4 may lack the electronegativity required for similar selectivity.
    • Co-crystallization studies reveal that SB203580’s 4-pyridyl group aligns with the gatekeeper residue Thr106 in p38α, a interaction likely shared by the target compound .
  • Antitubercular Activity :

    • INH derivatives with 4-pyridyl groups show higher activity against M. tuberculosis than those with five-membered rings or bulkier substituents, emphasizing the importance of planar geometry and nitrogen positioning .

Research Findings and Implications

Key Observations

The 4-pyridyl group is indispensable for hydrogen bonding in both antitubercular and kinase-inhibitory compounds .

Substituent size at position 4 must balance steric bulk and planar geometry to avoid clashes with residues like Trp222 or Thr106 .

Electronegative groups (e.g., F, OH) enhance solubility and selectivity in kinase inhibitors but may reduce antitubercular activity if steric hindrance occurs .

Hypothesized Activity of this compound

  • Strengths : The compound’s 4-pyridyl group likely supports moderate kinase or enzyme inhibition, akin to SB analogs. The phenyl group at position 4 may enhance hydrophobic interactions without excessive bulk.
  • Limitations : The absence of electronegative substituents (e.g., F, SOCH₃) may reduce potency compared to SB203580. Experimental validation is required to confirm binding affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.